(+)-Isopulegol

概述

描述

(+)-Isopulegol is a naturally occurring monoterpene alcohol that is found in various essential oils, particularly in the oils of eucalyptus, lemongrass, and peppermint. It is known for its pleasant minty aroma and is widely used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (+)-isomer is the naturally occurring form.

准备方法

Synthetic Routes and Reaction Conditions

(+)-Isopulegol can be synthesized through several methods. One common synthetic route involves the cyclization of citronellal, a process that can be catalyzed by various acids or metal catalysts. The reaction typically requires controlled temperatures and specific reaction times to achieve high yields and selectivity for the desired isomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the cyclization process. Enzymatic methods using specific strains of microorganisms have been developed to produce this compound in large quantities with high purity.

化学反应分析

Types of Reactions

(+)-Isopulegol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce menthol, a compound widely used in pharmaceuticals and personal care products.

Reduction: Reduction reactions can convert this compound into other alcohols or hydrocarbons.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Menthol: A major product of the oxidation of this compound.

Various Alcohols and Hydrocarbons: Products of reduction reactions.

Halogenated Compounds: Products of substitution reactions.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial and Antioxidant Activities

Recent research has highlighted the potential of isopulegol-based derivatives as antimicrobial agents. A study developed a new family of chiral ligands derived from isopulegol that exhibited significant antibacterial and antifungal activities. Specifically, aminodiol and aminotriol derivatives demonstrated promising results against multiple bacterial and yeast strains, with varying degrees of effectiveness based on their structural modifications .

Antitumor Activity

Biotransformation studies have shown that derivatives of (−)-isopulegol possess antitumor properties. For instance, biotransformation by Rhodococcus rhodochrous yielded compounds that exhibited potential for cancer prevention and respiratory stimulation . These findings suggest that isopulegol derivatives could be further explored for their anticancer applications.

Biotransformation Studies

Microbial Transformation

The ability of actinobacteria to biotransform (−)-isopulegol into various derivatives has been established, expanding its potential use in sustainable pharmaceutical applications. The transformation processes yield compounds with notable antiviral, analgesic, and antioxidant properties while adhering to green chemistry principles . This biocatalytic approach minimizes the use of harsh reagents and reduces by-product formation.

Chiral Building Block in Organic Synthesis

Synthesis of Chiral Ligands

(+)-Isopulegol serves as an essential precursor for synthesizing chiral ligands used in asymmetric synthesis. A recent study reported the synthesis of a library of isopulegol-based bi- and trifunctional chiral ligands through stereoselective transformations. These ligands were evaluated for their efficacy as catalysts in asymmetric reactions, demonstrating moderate to high selectivity .

Table 1: Antimicrobial Activity of Isopulegol Derivatives

| Compound Type | Activity Against Bacteria | Activity Against Fungi | Reference |

|---|---|---|---|

| Aminodiols | Moderate | Significant | |

| Aminotriols | High | Moderate | |

| Tetraols | Significant | High |

Table 2: Biotransformation Products and Their Activities

| Product | Antitumor Activity | Respiratory Stimulation | Reference |

|---|---|---|---|

| Compound 2 (m/z 170) | Yes | Yes | |

| Compound 3 (m/z 184) | Yes | No |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of aminodiol derivatives were synthesized from this compound and tested against common pathogens. Results indicated that specific structural modifications enhanced antimicrobial efficacy, highlighting the importance of structure-activity relationships in drug development .

Case Study 2: Green Biotransformation

The transformation of (−)-isopulegol by Rhodococcus rhodochrous demonstrated a high conversion rate (90.2%) into bioactive compounds with lower toxicity profiles compared to traditional chemical methods. This study emphasizes the potential for microbial processes to produce valuable pharmaceuticals sustainably .

作用机制

The mechanism of action of (+)-Isopulegol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

相似化合物的比较

(+)-Isopulegol is structurally similar to other monoterpenes such as menthol, pulegone, and limonene. it is unique in its specific stereochemistry and the resulting biological activities. Unlike menthol, which is widely used for its cooling sensation, this compound is more commonly used for its fragrance and flavor properties. Pulegone, on the other hand, is known for its toxicity, which limits its use compared to this compound.

List of Similar Compounds

- Menthol

- Pulegone

- Limonene

- Citronellal

生物活性

(+)-Isopulegol, a monoterpenoid alcohol, is a compound found in various essential oils, particularly in mint species. Its biological activities have garnered significant research interest due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antitumor, and other pharmacological effects, supported by case studies and detailed research findings.

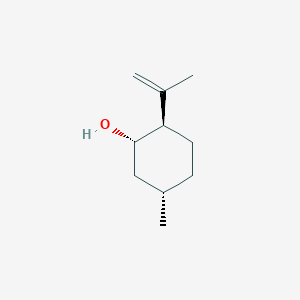

This compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol. Its structure includes a cyclohexene ring with an alcohol functional group, contributing to its unique properties and biological activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study evaluated its impact on various inflammatory models in rodents, demonstrating that isopulegol effectively reduced edema and inflammatory cytokine levels (IL-1β and TNF-α) in carrageenan-induced peritonitis and cotton pellet-induced granuloma models. The inclusion of β-cyclodextrin (β-CD) with isopulegol enhanced its solubility and bioavailability, further improving its anti-inflammatory efficacy .

Table 1: Anti-inflammatory Effects of this compound

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Carrageenan-induced edema | 10 | Reduced paw edema significantly |

| Cotton pellet granuloma | 10 | Decreased granuloma weight |

| Pleurisy | 10 | Lowered inflammatory cytokines |

2. Antitumor Activity

This compound has shown promise in antitumor activity through various mechanisms. In vitro studies have indicated that metabolites derived from isopulegol exhibit cytotoxic effects against cancer cell lines. For instance, biotransformation of (−)-isopulegol by Rhodococcus rhodochrous resulted in compounds with potential antitumor properties . The metabolites demonstrated inhibition of tumor cell proliferation, suggesting a pathway for developing new anticancer agents.

Case Study: Antiproliferative Effects

A study on the antiproliferative activity of isopulegol derivatives highlighted their ability to inhibit focal adhesion kinase (FAK), a key regulator in cancer cell migration and survival. The derivatives achieved IC50 values indicating effective inhibition at low concentrations .

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function. This effect is hypothesized to be mediated through the modulation of neurotransmitter systems and reduction of neuroinflammation .

4. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism involves disruption of microbial cell membranes, leading to cell death .

属性

IUPAC Name |

(1S,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMANIQRDEHIO-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146799 | |

| Record name | (+)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104870-56-6 | |

| Record name | Isopulegol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104870566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1786K4KJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。